molecular formula C21H27ClO5 B1671478 EPI-001 CAS No. 227947-06-0

EPI-001

Cat. No.: B1671478
CAS No.: 227947-06-0
M. Wt: 394.9 g/mol
InChI Key: HDTYUHNZRYZEEB-UHFFFAOYSA-N
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Description

EPI-001 is a nonsteroidal antiandrogen compound that acts as an antagonist of the androgen receptor. It is the first inhibitor of the androgen receptor amino-terminal domain. This compound and its stereoisomers were discovered by Marianne Sadar and Raymond Andersen. This compound is particularly significant in the treatment of castration-resistant prostate cancer, as it targets a different domain of the androgen receptor compared to conventional antiandrogens .

Mechanism of Action

EPI-001, also known as Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether or EPI 001, is a compound that has shown promising results in the treatment of castration-resistant prostate cancer (CRPC) . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Target of Action

This compound primarily targets the androgen receptor (AR) . More specifically, it is the first inhibitor of the androgen receptor amino-terminal domain (AR NTD) . The AR NTD is essential for AR activity . This compound binds to the activation function-1 (AF-1) region in the NTD of the AR .

Mode of Action

This compound acts by binding covalently to the NTD of the AR and blocking protein-protein interactions required for transcriptional activity of the AR and its splice variants . This is different from all currently-used antiandrogens, which bind to the C-terminal ligand-binding domain (LBD) of the AR and competitively block binding and activation of the receptor by androgens .

Biochemical Pathways

This compound’s action results in the inhibition of transcriptional activation units (TAUs) 1 and 5 of the AR NTD . This leads to reduced AR expression . It also has a secondary mechanism of action associated with AR inhibition, which is the selective modulation of peroxisome proliferator-activated receptor-gamma (PPARγ) .

Pharmacokinetics

It is known that this compound has suboptimal pharmacokinetics

Result of Action

This compound inhibits the growth of AR-positive and AR-negative prostate cancer (PCa) cell lines . The highest sensitivity is observed in LNCaP cells . It also reduces the growth of CRPC xenografts .

Biochemical Analysis

Biochemical Properties

This interaction is key for the ability of prostate cells to proliferate in the absence of androgens . Specifically, EPI-001 blocks AR interactions with CREB-binding protein, RAP74, and between the NTD and C-terminal domain (termed N/C interaction) required for antiparallel dimer formation of AR .

Cellular Effects

This compound has been shown to have inhibitory effects on AR in prostate cancer (PCa) cell lines and tissues . It results in inhibition of transcriptional activation units (TAUs) 1 and 5 of the AR NTD, and reduced AR expression . This compound inhibited growth of AR-positive and AR-negative PCa cell lines, with the highest sensitivity observed in LNCaP cells .

Molecular Mechanism

This compound acts by binding covalently to the N-terminal domain (NTD) of the AR and blocking protein-protein interactions required for transcriptional activity of the AR and its splice variants . This is different from all currently-used antiandrogens, which bind to the C-terminal ligand-binding domain (LBD) of the AR and competitively block binding and activation of the receptor by androgens .

Temporal Effects in Laboratory Settings

It is known that this compound has general thiol alkylating activity, which suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that this compound has been shown to reduce the growth of CRPC xenografts , suggesting that it may have dose-dependent effects in vivo.

Metabolic Pathways

It is known that this compound has general thiol alkylating activity , which suggests that it may interact with enzymes or cofactors that contain thiol groups.

Transport and Distribution

Given its mechanism of action, it is likely that this compound is transported to the nucleus where it interacts with the androgen receptor .

Subcellular Localization

This compound binds to the activation function-1 (AF-1) region in the NTD of the AR This suggests that this compound is localized to the nucleus where it interacts with the androgen receptor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EPI-001 involves multiple steps, including the preparation of its stereoisomers. The synthetic route typically involves the reaction of 3-chloro-2-hydroxypropyl phenyl ether with various reagents to form the desired product. Detailed experimental procedures include the use of nuclear magnetic resonance spectroscopy to monitor the synthesis and confirm the structure of the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis likely involves scaling up the laboratory procedures with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

EPI-001 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl and chloro groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while substitution reactions can result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

EPI-001 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a model compound to study the interactions of small molecules with the androgen receptor.

    Biology: The compound is used to investigate the role of the androgen receptor in cellular processes and gene regulation.

    Medicine: this compound is being explored as a therapeutic agent for the treatment of castration-resistant prostate cancer.

    Industry: The compound’s unique mechanism of action makes it a valuable tool for developing new antiandrogen therapies.

Comparison with Similar Compounds

EPI-001 is unique compared to other antiandrogens due to its mechanism of action. While conventional antiandrogens like flutamide, nilutamide, bicalutamide, and enzalutamide bind to the C-terminal ligand-binding domain of the androgen receptor, this compound targets the N-terminal domain. This distinction makes this compound effective against androgen receptor splice variants that lack the ligand-binding domain, which are often associated with castration-resistant prostate cancer .

Similar Compounds

These compounds, unlike this compound, bind to the C-terminal ligand-binding domain of the androgen receptor and competitively block the binding and activation of the receptor by androgens .

Properties

IUPAC Name

3-[4-[2-[4-(3-chloro-2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTYUHNZRYZEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400170
Record name EPI 001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227947-06-0
Record name 3-[4-[1-[4-(3-Chloro-2-hydroxypropoxy)phenyl]-1-methylethyl]phenoxy]-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227947-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EPI 001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bisphenol A (3-chloro-2-hydroxypropyl) (2,3-dihydroxypropyl) ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name EPI-001
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9PRH4DC8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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